Chromoionophore V

Vue d'ensemble

Description

Chromoionophore V is a useful research compound. Its molecular formula is C31H25N3O2 and its molecular weight is 471.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chromoionophore V, a compound known for its role in ion-selective sensing, has garnered significant attention in the field of analytical chemistry and biochemistry. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Overview of this compound

Chromoionophores are compounds that exhibit changes in optical properties (absorbance or fluorescence) upon binding to ions. This compound, specifically, is characterized by its ability to selectively bind certain ions, which can be utilized in various sensing applications.

This compound operates primarily through ion exchange mechanisms. The binding of ions leads to changes in the protonation state of the chromoionophore, which alters its optical properties. This principle is crucial for developing sensors that can detect specific ions in biological samples.

- Ion Exchange : The interaction between this compound and target ions involves the displacement of protons, facilitating the detection of ion concentrations based on optical responses.

- Optical Changes : The fluorescence or absorbance spectra shift depending on the ion concentration and the pH of the environment. This allows for quantitative analysis of ion levels in various biological contexts.

Biological Applications

This compound has been explored for several biological applications, particularly in sensing and imaging:

- Ion Sensing : It has been used in the development of selective sensors for various ions, including nitrite and other anions.

- Cell Imaging : In cellular studies, this compound-based probes have shown promise for imaging ion concentrations within cells, aiding in understanding cellular processes and responses to stimuli.

Case Studies

-

Nitrite Sensing :

- A study demonstrated that polymeric films doped with this compound exhibited significant sensitivity and selectivity towards nitrite ions. The films showed a Nernstian response with a notable change in absorbance at specific concentrations of nitrite .

- The performance was evaluated under controlled conditions, showcasing a rapid response time and high reproducibility.

-

Cellular Imaging :

- Research indicated that this compound could be incorporated into nanoparticles for targeted delivery to cells. These nanoparticles were successfully endocytosed by HeLa cells, allowing for real-time monitoring of intracellular ion concentrations .

- The study highlighted the effectiveness of using this compound in conjunction with other imaging techniques to visualize ion dynamics within living cells.

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Value/Observation |

|---|---|

| Selectivity | High selectivity towards nitrite ions |

| Response Type | Nernstian response |

| Optical Change Wavelength | Significant absorbance change at 545 nm |

| Application | Ion sensing and cellular imaging |

| Cellular Uptake | Confirmed via fluorescence microscopy |

Applications De Recherche Scientifique

Ion Sensing Applications

Chromoionophore V has been extensively utilized in the development of optical sensors for detecting various ions, particularly heavy metals and nitrite.

Optical Sensors for Heavy Metals

A notable application of this compound is in the fabrication of bulk optodes for the selective detection of cadmium ions (Cd²⁺). Research has demonstrated that sensors incorporating this compound exhibit high selectivity and sensitivity towards cadmium at nano-level concentrations. The absorbance changes at 668 nm correlate inversely with cadmium concentration, allowing for precise quantification .

| Sensor Composition | Target Ion | Detection Limit | Selectivity |

|---|---|---|---|

| This compound + PVC | Cd²⁺ | Nano-level | High |

Nitrite Detection

This compound has also been integrated into polymeric films to create nitrite-selective sensors. These sensors demonstrate enhanced selectivity over other anions, making them effective for environmental monitoring of nitrite levels in water sources. The response characteristics have been shown to improve significantly with the presence of lipophilic ion additives, which help maintain charge neutrality in the sensing film .

Biomedical Imaging Applications

In addition to its use in ion sensing, this compound has potential applications in biomedical imaging, particularly in fluorescence cell imaging.

Fluorescence Imaging

This compound can be employed as a fluorescent probe to visualize ion concentrations within biological systems. Studies indicate that when incorporated into nanoprobes, it can effectively image pH and ion concentration changes within cellular compartments like endolysosomes. This capability is crucial for understanding cellular processes and disease mechanisms .

| Imaging Application | Target Ion | Cell Type | Imaging Technique |

|---|---|---|---|

| pH Imaging | H⁺ | HeLa Cells | Confocal Microscopy |

| Chloride Imaging | Cl⁻ | Various Cell Lines | Fluorescence |

Case Study: Cadmium Detection

In a study focused on the detection of cadmium ions using this compound, researchers developed a highly selective bulk optode that demonstrated effective performance at low concentrations. The study highlighted the sensor's ability to provide rapid and reversible responses, making it suitable for real-time monitoring applications in environmental contexts .

Case Study: Nitrite Detection in Water Samples

Another significant application involved creating optical sensors based on this compound for nitrite detection in water samples. The results showed that these sensors could distinguish nitrite ions from other common anions with high accuracy, showcasing their potential utility in environmental monitoring and safety assessments .

Propriétés

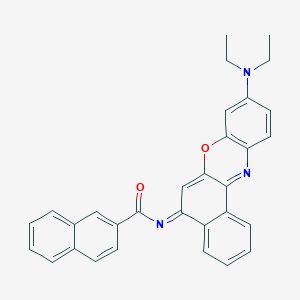

IUPAC Name |

N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O2/c1-3-34(4-2)23-15-16-26-28(18-23)36-29-19-27(24-11-7-8-12-25(24)30(29)32-26)33-31(35)22-14-13-20-9-5-6-10-21(20)17-22/h5-19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISNZWYZDRRYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=NC(=O)C5=CC6=CC=CC=C6C=C5)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394821 | |

| Record name | Chromoionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132097-01-9 | |

| Record name | Chromoionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.